molecular formula C15H12Cl2 B12529540 3,3-Bis(4-chlorophenyl)-1-propene CAS No. 819082-57-0

3,3-Bis(4-chlorophenyl)-1-propene

Cat. No.: B12529540
CAS No.: 819082-57-0
M. Wt: 263.2 g/mol
InChI Key: HGNDCUSEFANRBC-UHFFFAOYSA-N
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Description

3,3-Bis(4-chlorophenyl)-1-propene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-chlorophenyl)-1-propene typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent under specific conditions. One common method is the condensation reaction between 4-chlorobenzaldehyde and propionaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-chlorophenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 3,3-Bis(4-chlorophenyl)propionic acid.

    Reduction: 3,3-Bis(4-chlorophenyl)propane.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3,3-Bis(4-chlorophenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Bis(4-chlorophenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(4-chlorophenyl)-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

819082-57-0

Molecular Formula

C15H12Cl2

Molecular Weight

263.2 g/mol

IUPAC Name

1-chloro-4-[1-(4-chlorophenyl)prop-2-enyl]benzene

InChI

InChI=1S/C15H12Cl2/c1-2-15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h2-10,15H,1H2

InChI Key

HGNDCUSEFANRBC-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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